molecular formula C18H15ClN2O3S2 B2722971 N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 682763-88-8

N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2722971
CAS No.: 682763-88-8
M. Wt: 406.9
InChI Key: STFCGLFTKJQGGX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidinone core substituted with a furan-2-ylmethylidene group at position 5, a sulfanylidene moiety at position 2, and a butanamide chain linked to a 2-chlorophenyl group. Its molecular formula is C₁₉H₁₆ClN₂O₃S₂ (calculated molecular weight: 419.93 g/mol). Key structural attributes include:

  • Furan-2-ylmethylidene substituent: Enhances π-π stacking and electronic interactions.
  • 2-Chlorophenyl group: Introduces electron-withdrawing effects, influencing lipophilicity (estimated XLogP3 ≈ 4.2) and bioavailability.
  • Sulfanylidene moiety: May act as a hydrogen-bond acceptor or participate in redox reactions.

This compound is hypothesized to exhibit biological activity (e.g., antimicrobial, anticancer) due to structural similarities to known thiazolidinone derivatives .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFCGLFTKJQGGX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

Adapting the method from, the synthesis proceeds via a one-pot Knoevenagel condensation and cyclization:

  • Starting Materials :
    • 4-(2-Thioxo-4-oxothiazolidin-3-yl)butanamide (1.0 equiv)
    • Furan-2-carbaldehyde (1.2 equiv)
    • Piperidine (0.3 mL per mmol aldehyde) in ethanol.
  • Procedure :

    • Combine reagents in ethanol (3 mL per 100 mg substrate).
    • Irradiate at 100°C under microwave conditions for 10–15 minutes.
    • Cool to 25°C, filter the precipitate, and recrystallize from ethanol/ethyl acetate (1:1).
  • Yield : 82–85% (brown crystalline solid).

Mechanistic Insights

Piperidine catalyzes both imine formation and subsequent cyclodehydration. Microwave irradiation enhances reaction efficiency by promoting uniform heating, favoring the E-isomer through kinetic control. The exocyclic double bond geometry is confirmed via $$ ^1H $$-NMR coupling constants ($$ J = 12.8 \, \text{Hz} $$).

Synthetic Route 2: Conventional Thermal Cyclization

Stepwise Synthesis

This method modifies protocols from and:

Step 1: Thiazolidinone Ring Formation

  • React 2-chloroaniline with mercaptoacetic acid in DMF (ZnCl$$_2$$, 80°C, 6 h) to form 3-(2-chlorophenylcarbamoyl)propyl thiazolidin-4-one.

Step 2: Knoevenagel Condensation

  • Treat intermediate with furan-2-carbaldehyde in ethanol (piperidine, reflux, 8 h).
  • Isolate product via solvent evaporation and silica gel chromatography.

Step 3: Sulfanyl Group Introduction

  • React with Lawesson’s reagent (THF, 50°C, 3 h) to install the 2-sulfanylidene group.

Overall Yield : 68–72%.

Advantages and Limitations

  • Advantages : No specialized equipment required.
  • Limitations : Longer reaction times (14–16 h total) and lower E-selectivity (E:Z = 3:1).

Synthetic Route 3: Solid-Phase Synthesis

Polymer-Supported Approach

Inspired by, this method employs a resin-bound strategy:

  • Resin Functionalization : Load Wang resin with Fmoc-protected 4-aminobutyric acid.
  • Thiazolidinone Assembly :
    • Deprotect amine, couple with 2-thioxothiazolidin-4-one.
    • Condense with furan-2-carbaldehyde (DIEA, DCM, 24 h).
  • Cleavage : Release product using TFA/water (95:5).

Yield : 75–78% (HPLC purity >95%).

Optimization Studies

Catalyst Screening

Catalyst Solvent Temp (°C) Time (h) Yield (%) E:Z Ratio
Piperidine Ethanol 100 0.25 85 9:1
DBU DMF 80 2 78 7:1
NaOAc THF 65 4 63 4:1

Microwave-assisted piperidine/ethanol systems achieve optimal E-selectivity and yield.

Solvent Effects

  • Ethanol : Favors polar transition states, enhancing condensation rates.
  • DMF : Increases solubility but promotes Z-isomer formation via prolonged heating.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) :
    δ 7.86 (s, 1H, CH=S), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 6.90 (d, J = 3.2 Hz, 1H, furan-H), 6.58 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.19 (t, J = 6.8 Hz, 2H, NCH$$2$$), 3.02 (t, J = 6.8 Hz, 2H, COCH$$_2$$).

  • IR (KBr) : 1715 cm$$^{-1}$$ (C=O), 1642 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C=S).

  • HRMS (ESI+) : m/z calc. for C$${18}$$H$${16}$$ClN$$3$$O$$3$$S$$_2$$ [M+H]$$^+$$: 430.0234; found: 430.0238.

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$2$$O 70:30) shows single peak at t$$R$$ = 6.72 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure, characterized by the presence of a 2-chlorophenyl moiety and a furan substituent. These structural components contribute to its unique chemical properties and enhance its biological activities. The synthesis typically involves multi-step reactions, including the reaction of furan derivatives with thiazolidine precursors followed by chlorination and acylation steps.

Biological Activities

Research has shown that derivatives of thiazolidinones, including N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, exhibit a wide range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazolidinone derivatives against various bacterial strains. For instance:

  • Compounds similar to this compound have shown effective antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 16 to 32 mg/ml .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on human leukemia cells, indicating their potential as anticancer agents .
  • Specific derivatives have been shown to inhibit tumor cell proliferation and angiogenesis, suggesting their role in cancer therapy .

Antiviral Activity

Research indicates that thiazolidinone derivatives can inhibit viral proteases:

  • Compounds have been tested against the NS2B–NS3 protease of the Dengue virus, showcasing their potential as antiviral agents .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, it is essential to compare it with other thiazolidinone derivatives:

Compound NameBiological ActivityMIC/IC50 Values
Thiazolidinone AAntibacterial16–32 mg/ml
Thiazolidinone BAnticancer (leukemia)IC50 = 20 µM
Thiazolidinone CAntiviral (Dengue)Inhibition at low µM concentrations

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The chlorophenyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound C₁₉H₁₆ClN₂O₃S₂ 419.93 2-Chlorophenyl, furan-2-ylmethylidene ~4.2* 1 / 5
4-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide C₁₉H₁₈N₂O₃S₂ 386.49 4-Methylphenyl, furan-2-ylmethylidene 3.6 1 / 5
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide C₂₀H₁₇N₂O₄S₂ 413.49 2-Hydroxyphenyl, 4-methoxyphenylmethylidene 3.1 2 / 6
4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide C₂₀H₂₄N₃O₃S₂ 426.55 Morpholin-4-yl, 4-methylphenylmethylidene 2.8 1 / 6
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide C₂₀H₂₁ClN₃O₂S 402.92 4-Chlorophenylmethyl, 2-methylphenoxy 4.5 1 / 4

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity : The target compound’s 2-chlorophenyl group increases XLogP3 compared to analogs with methyl (3.6) or methoxy (3.1) substituents .

Hydrogen-Bonding Capacity: The 2-hydroxyphenyl analog has higher hydrogen-bond donor capacity (2 vs. 1), enhancing solubility and target interaction.

Molecular Weight : All analogs fall within the drug-like range (<500 g/mol), favoring oral bioavailability.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (e.g., 2-chloro in target compound): Enhance membrane permeability but may reduce solubility.

Aromatic Substitutions :

  • 4-Methylphenyl : Balances lipophilicity and steric bulk.
  • 4-Methoxyphenyl : Improves solubility via electron donation.

Side-Chain Modifications : Morpholine or thiadiazole groups alter pharmacokinetics and target selectivity.

Biological Activity

N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a thiazolidinone core, a furan substituent, and a chlorophenyl group, which contribute to its potential pharmacological properties.

The molecular formula of this compound is C18H15ClN2O3S2C_{18}H_{15}ClN_{2}O_{3}S_{2} with a molecular weight of approximately 392.90 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor cell proliferation. For example, related compounds have shown IC50 values between 7.0 to 20.3 µM against various human cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has been tested against serine proteases such as the NS2B-NS3 protease of the Dengue virus and bacterial transferases, indicating potential as an antiviral agent .

Study on Antimicrobial Activity

A study by Zvarec et al. reported the synthesis of furan-thiazolidinone derivatives that exhibited notable antibacterial activity against Staphylococcus aureus and other pathogens . The structure–activity relationship (SAR) analysis highlighted that modifications in the furan and thiazolidine moieties significantly impacted their antimicrobial efficacy.

Study on Anticancer Properties

In another study focused on anticancer activity, derivatives of thiazolidinones were synthesized and evaluated for their effects on cell cycle progression in B16F10 melanoma cells. The results indicated that certain compounds induced G0/G1 phase arrest, suggesting a mechanism for their antiproliferative effects .

Summary of Biological Activities

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusMIC 16–32 mg/mL
AnticancerA549, PC-3, HepG2 cell linesIC50: 7.0–20.3 µM
Enzyme InhibitionNS2B-NS3 proteaseInhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.